

"Interpreting the mass spectrum of 6-Nitro-1H-indole-3-carboxylic acid"

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Compound of Interest

Compound Name: *6-Nitro-1H-indole-3-carboxylic acid*

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An In-Depth Guide to Interpreting the Mass Spectrum of **6-Nitro-1H-indole-3-carboxylic Acid**:
A Comparative Fragmentation Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in pharmaceutical and organic synthesis.^[1] Its structure, incorporating an indole core, a carboxylic acid, and a nitro group, presents a unique challenge and opportunity for structural elucidation via mass spectrometry. Understanding its fragmentation pattern is paramount for reaction monitoring, purity assessment, and metabolite identification.

This guide provides an in-depth interpretation of the mass spectrum of **6-Nitro-1H-indole-3-carboxylic acid**. As no definitive public reference spectrum is widely available, we will deduce its fragmentation pathways by employing a first-principles, comparative approach. We will dissect the molecule into its core functional components, analyze the known mass spectrometric behavior of analogous structures, and synthesize this information to predict and interpret the complete mass spectrum.

Part 1: Foundational Principles of Mass Spectrometric Fragmentation

The fragmentation of **6-Nitro-1H-indole-3-carboxylic acid** under ionization, typically Electron Ionization (EI), is governed by the competing influences of its three key functional regions: the carboxylic acid group, the aromatic nitro group, and the indole ring system.

- Aromatic Carboxylic Acids: Upon ionization, aromatic carboxylic acids typically exhibit a visible molecular ion peak.[2] The most characteristic fragmentation pathways involve the loss of the hydroxyl radical ($\bullet\text{OH}$) to form a stable acylium ion, or the loss of the entire carboxyl radical ($\bullet\text{COOH}$).[3][4]
- Nitroaromatic Compounds: The fragmentation of nitroaromatics is dominated by the nitro group. Common fragmentation includes the loss of a nitric oxide radical ($\bullet\text{NO}$) and a nitrogen dioxide radical ($\bullet\text{NO}_2$).[5][6] The loss of $\bullet\text{NO}_2$ is often followed by the expulsion of carbon monoxide (CO) from the resulting phenoxy cation.[5]
- Indole Ring System: The indole ring is a relatively stable aromatic system, often leading to a prominent molecular ion in its derivatives.[7] Fragmentation, when it occurs, may involve cleavage of substituents or complex ring rearrangements.

Part 2: A Comparative Approach to Spectral Interpretation

To predict the fragmentation of our target molecule (MW: 206.16 g/mol)[1][8], we will first analyze the mass spectra of simpler, structurally related compounds.

Alternative 1: Indole-3-Carboxylic Acid (The Core Structure)

Indole-3-carboxylic acid (MW: 161.16 g/mol)[9] represents the fundamental indole-acid core of our target molecule. Its fragmentation pattern provides a baseline for understanding the behavior of this portion of the structure.

Expected Fragmentation: The primary fragmentation events would be initiated at the carboxylic acid group.

- Molecular Ion ($\text{M}^+\bullet$): A peak at m/z 161.

- Loss of $\bullet\text{OH}$: Cleavage of the C-OH bond results in a resonance-stabilized acylium ion at m/z 144 ($[\text{M}-17]^{+}$).
- Loss of $\bullet\text{COOH}$: Decarboxylation leads to an ion corresponding to the indole ring at m/z 116 ($[\text{M}-45]^{+}$).

Caption: Predicted fragmentation of Indole-3-Carboxylic Acid.

Alternative 2: 3-Nitroindole (The Nitro-Indole Moiety)

3-Nitroindole (MW: 162.14 g/mol) serves as an excellent model for the nitro-substituted indole ring. Studies on this isomer show a clear fragmentation pattern dominated by the nitro group. [\[10\]](#)[\[11\]](#)

Observed Fragmentation:

- Molecular Ion ($\text{M}^{+\bullet}$): A strong peak at m/z 162.
- Loss of $\bullet\text{NO}$: A fragment corresponding to the loss of nitric oxide at m/z 132 ($[\text{M}-30]^{+\bullet}$).
- Loss of $\bullet\text{NO}_2$: A fragment from the loss of nitrogen dioxide at m/z 116 ($[\text{M}-46]^{+}$). This fragment is isobaric with the decarboxylated fragment from indole-3-carboxylic acid, highlighting the importance of context.

Caption: Known fragmentation pathways for 3-Nitroindole.

Synthesized Interpretation: The Mass Spectrum of 6-Nitro-1H-indole-3-carboxylic Acid

By combining the principles observed above, we can now construct a detailed prediction of the key fragments for **6-Nitro-1H-indole-3-carboxylic acid** (MW: 206.16 g/mol). The spectrum will be a composite of competing fragmentation pathways originating from the molecular ion at m/z 206.

Predicted m/z	Proposed Fragment Structure	Neutral Loss	Pathway Origin
206	Molecular Ion $[M]^{+}\bullet$	-	-
189	$[M - \bullet OH]^{+}$	$\bullet OH$ (17 u)	Carboxylic Acid
176	$[M - \bullet NO]^{+}\bullet$	$\bullet NO$ (30 u)	Nitro Group
161	$[M - \bullet COOH]^{+}$	$\bullet COOH$ (45 u)	Carboxylic Acid
160	$[M - \bullet NO_2]^{+}$	$\bullet NO_2$ (46 u)	Nitro Group
115	$[M - \bullet COOH - \bullet NO_2]^{+}$	$\bullet COOH, \bullet NO_2$	Secondary

Dominant Fragmentation Pathways:

- Carboxylic Acid Cleavage: The initial loss of $\bullet OH$ is highly probable, leading to a stable acylium ion at m/z 189. This ion would be a significant peak. Subsequent loss of CO from this fragment would yield the 6-nitroindole cation at m/z 161. Alternatively, direct loss of the $\bullet COOH$ radical from the molecular ion also leads to the m/z 161 fragment.
- Nitro Group Cleavage: Parallel to the acid fragmentation, the molecular ion can lose $\bullet NO$ or $\bullet NO_2$. The loss of $\bullet NO_2$ is typically more significant, yielding a fragment at m/z 160. This fragment corresponds to an indole-3-carboxylic acid radical cation that has lost a hydrogen atom.
- Secondary Fragmentation: The primary fragment at m/z 161 (6-nitroindole cation) is itself susceptible to fragmentation, likely losing $\bullet NO_2$ to produce a fragment at m/z 115.

Caption: Predicted competing fragmentation pathways for the title compound.

Part 3: Experimental Protocol for Mass Spectrum Acquisition

To validate this interpretation, the following protocol outlines a standard method for acquiring the mass spectrum.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. An LC-MS with ESI could also be used, though fragmentation patterns may differ.[6][12]

Methodology:

- Sample Preparation:
 - Accurately weigh 1 mg of **6-Nitro-1H-indole-3-carboxylic acid**.
 - To facilitate volatility for GC-MS, derivatization is recommended. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
 - Incubate the sample with BSTFA in a suitable solvent (e.g., pyridine or acetonitrile) at 70°C for 30 minutes.
- GC-MS Parameters:
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 280°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min. Hold at 300°C for 5 minutes.
 - Transfer Line Temperature: 290°C.
- Mass Spectrometer Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 500.

- Data Analysis: Identify the chromatographic peak for the derivatized analyte and extract the corresponding mass spectrum. Adjust observed m/z values to account for the mass of the silyl group(s).

Conclusion

The mass spectrum of **6-Nitro-1H-indole-3-carboxylic acid** is predicted to be rich with diagnostic ions. The key to a confident interpretation lies in recognizing the competing fragmentation pathways initiated by the carboxylic acid and nitro functional groups. The most informative peaks are expected to be the molecular ion at m/z 206, and primary fragments at m/z 189 (loss of •OH), m/z 161 (loss of •COOH), and m/z 160 (loss of •NO₂). By comparing these predicted fragments with the known behavior of indole-3-carboxylic acid and nitroindoles, researchers can achieve a high degree of confidence in the structural elucidation of this and related molecules.

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